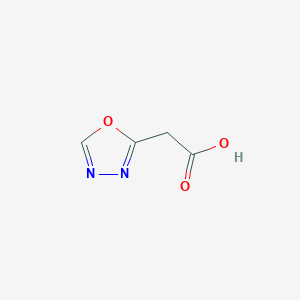
2-(1,3,4-Oxadiazol-2-yl)acetic acid
描述
2-(1,3,4-Oxadiazol-2-yl)acetic acid: is a heterocyclic compound containing an oxadiazole ringThe oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is known for its stability and ability to participate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-Oxadiazol-2-yl)acetic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acyl hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate, followed by cyclization with carbon disulfide, can yield the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Dehydrating agents like phosphorus oxychloride (POCl3) are commonly used in these processes .
化学反应分析
Types of Reactions: 2-(1,3,4-Oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
2-(1,3,4-Oxadiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
作用机制
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The oxadiazole ring’s ability to form hydrogen bonds and interact with amino acid residues in proteins is crucial for its biological activity .
相似化合物的比较
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.
1,2,5-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring exhibit a range of biological activities.
Uniqueness: 2-(1,3,4-Oxadiazol-2-yl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)1-3-6-5-2-9-3/h2H,1H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWQCKFXIGLLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


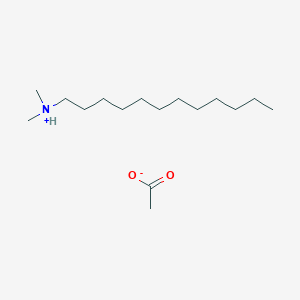

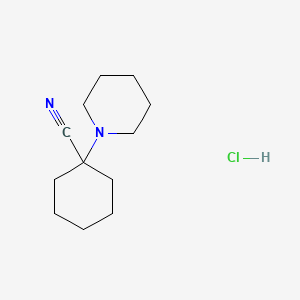
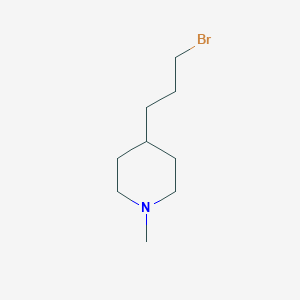
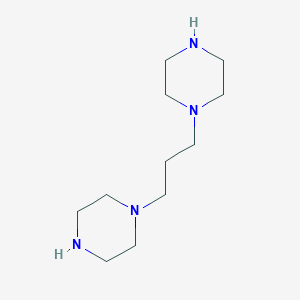
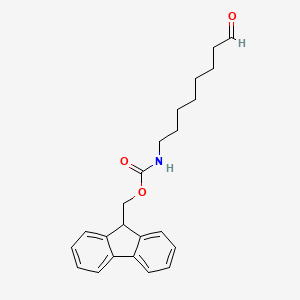
![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)
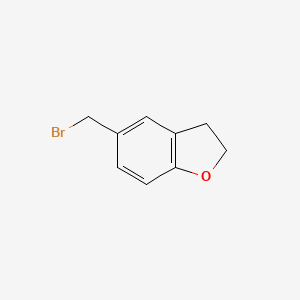
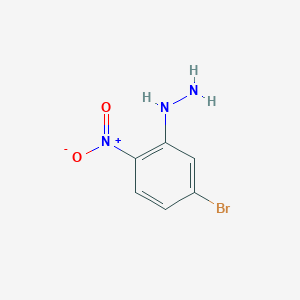
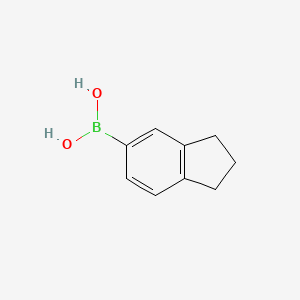
![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)
![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)
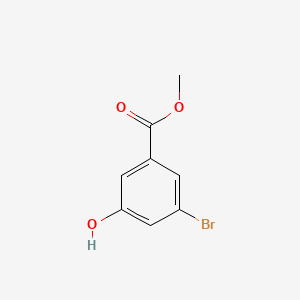
![[1,1'-Biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3188153.png)
